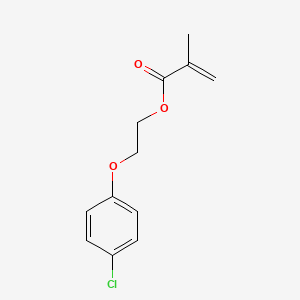

4-CHLOROPHENOXYETHYL METHACRYLATE

Description

Significance of Aryloxyethyl Methacrylates in Polymer Research

Within the broader family of methacrylate (B99206) monomers, aryloxyethyl methacrylates represent a particularly significant subgroup. These monomers are characterized by the presence of an aromatic ring connected to the methacrylate backbone via an oxyethylene spacer. This structural feature imparts a unique combination of properties to the resulting polymers. The aromatic group enhances the refractive index and thermal stability of the polymer, while the flexible oxyethylene spacer can influence the glass transition temperature and mechanical properties.

The ability to introduce various substituents onto the aromatic ring further expands the functional possibilities of aryloxyethyl methacrylates. By strategically selecting these substituents, researchers can modulate the polymer's optical, thermal, and even bioactive properties. This has led to their investigation for applications in high-performance optical materials, flame-retardant polymers, and advanced coatings.

Rationale for Investigating 4-Chlorophenoxyethyl Methacrylate

The specific focus of this article, this compound, is a compelling candidate for investigation within the realm of advanced materials. The rationale for its study is rooted in the anticipated synergistic effects of its constituent chemical groups: the methacrylate backbone, the phenoxyethyl group, and the chlorine substituent.

The presence of the chlorine atom on the phenyl ring is expected to significantly influence the polymer's properties. Halogenation is a known strategy for increasing the refractive index of polymers, a critical parameter for applications in optical lenses, waveguides, and anti-reflective coatings. Furthermore, the introduction of chlorine can enhance the flame retardancy of the material. The phenoxyethyl group, as previously discussed, contributes to a higher refractive index and thermal stability. The combination of these features in a single monomer presents an opportunity to develop a polymer with a unique and desirable set of characteristics.

Overview of Research Scope and Objectives Pertaining to this compound

The primary objective of research into this compound is to synthesize and characterize both the monomer and its corresponding polymer, poly(this compound). A comprehensive investigation would encompass the following key areas:

Monomer Synthesis and Characterization: Developing an efficient and scalable synthesis route for this compound and confirming its chemical structure and purity using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Polymerization Studies: Investigating the free-radical polymerization of the monomer to produce high-molecular-weight poly(this compound). This would involve optimizing reaction conditions such as initiator concentration, temperature, and solvent.

Polymer Characterization and Property Evaluation: A thorough analysis of the resulting polymer's properties, including:

Thermal Properties: Determining the glass transition temperature (Tg) and thermal stability through techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Optical Properties: Measuring the refractive index and optical transparency to assess its potential for optical applications.

Mechanical Properties: Evaluating the polymer's mechanical strength, stiffness, and toughness through tensile testing.

By systematically exploring these aspects, researchers can elucidate the structure-property relationships of poly(this compound) and pave the way for its potential application in various advanced material technologies.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenoxy)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-9(2)12(14)16-8-7-15-11-5-3-10(13)4-6-11/h3-6H,1,7-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAUFBJJZSLYDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659692 | |

| Record name | 2-(4-Chlorophenoxy)ethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63249-65-0 | |

| Record name | 2-(4-Chlorophenoxy)ethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of 4 Chlorophenoxyethyl Methacrylate Monomer

The synthesis of 4-Chlorophenoxyethyl Methacrylate (B99206) typically involves a multi-step process, starting from readily available chemical precursors. A common synthetic route is the esterification reaction between methacryloyl chloride and 2-(4-chlorophenoxy)ethanol.

The initial step is the synthesis of 2-(4-chlorophenoxy)ethanol. This can be achieved through a Williamson ether synthesis, where 4-chlorophenol (B41353) is reacted with 2-chloroethanol in the presence of a base, such as sodium hydroxide (B78521). The resulting 2-(4-chlorophenoxy)ethanol is then purified.

In the subsequent step, the purified 2-(4-chlorophenoxy)ethanol is reacted with methacryloyl chloride in the presence of a base, typically a tertiary amine like triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is usually carried out in an inert solvent at reduced temperatures to control the reaction rate and minimize side reactions. The final product, 4-Chlorophenoxyethyl Methacrylate, is then isolated and purified, often through column chromatography or distillation.

The chemical structure and purity of the synthesized monomer are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for elucidating the molecular structure. The ¹H NMR spectrum would show characteristic peaks for the vinyl protons of the methacrylate group, the methylene protons of the ethyl spacer, and the aromatic protons of the chlorophenyl ring.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the key functional groups present in the molecule. Characteristic absorption bands would be observed for the C=O stretching of the ester carbonyl group, the C=C stretching of the vinyl group, and the C-Cl stretching of the chlorophenyl group.

Polymerization of 4 Chlorophenoxyethyl Methacrylate

The polymerization of 4-Chlorophenoxyethyl Methacrylate (B99206) is typically achieved through free-radical polymerization, a versatile and widely used method for vinyl monomers. This process involves three main stages: initiation, propagation, and termination.

Initiation: The polymerization is initiated by a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). Upon heating or exposure to UV light, the initiator decomposes to generate free radicals. These highly reactive species then add to the double bond of a 4-Chlorophenoxyethyl Methacrylate monomer, creating a new radical center on the monomer unit.

Propagation: The newly formed monomer radical then reacts with another monomer molecule, and this process repeats, leading to the rapid growth of a polymer chain.

Termination: The growth of the polymer chain is terminated when two growing radical chains combine or disproportionate, resulting in a stable polymer molecule.

The polymerization can be carried out using various techniques, including bulk, solution, suspension, or emulsion polymerization, each offering distinct advantages in controlling the reaction and the properties of the final polymer. The molecular weight and molecular weight distribution of the resulting poly(this compound) can be controlled by adjusting parameters such as the monomer-to-initiator ratio, reaction temperature, and reaction time.

Structural and Morphological Characterization of Poly 4 Chlorophenoxyethyl Methacrylate and Its Copolymers

Spectroscopic Analysis for Polymer Structure Elucidation

Spectroscopic methods are indispensable for probing the chemical structure of polymers. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Raman spectroscopy provide detailed information about the functional groups, connectivity of atoms, and stereochemistry of the polymer chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy for End-Group and Tacticity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for detailed structural analysis of polymers in solution. Both ¹H and ¹³C NMR are instrumental in determining the microstructure of poly(4-chlorophenoxyethyl methacrylate), including end-group analysis and tacticity. mtoz-biolabs.comacs.org

End-Group Analysis: By comparing the integrals of signals from the polymer chain's repeating units with those of the end-groups, the number-average molecular weight (Mn) can be calculated, particularly for polymers with lower molecular weights. scribd.comsigmaaldrich.com For instance, signals from initiator fragments or chain transfer agents that become part of the polymer termini can be identified and quantified.

Tacticity Analysis: The stereochemical arrangement of the pendant groups along the polymer backbone, known as tacticity, significantly influences the polymer's physical properties. In poly(methacrylates), the chemical shifts of the α-methyl protons and the quaternary carbon in the main chain are particularly sensitive to the configuration of neighboring monomer units. measurlabs.comuc.eduimpact-solutions.co.ukumich.edu

The relative intensities of these signals allow for the quantification of different stereochemical arrangements, such as isotactic (meso, m), syndiotactic (racemic, r), and atactic triads. For example, in the ¹H NMR spectrum, the α-methyl proton signals for isotactic, syndiotactic, and atactic sequences appear at distinct chemical shifts. Similarly, the carbonyl carbon resonance in the ¹³C NMR spectrum is also sensitive to the tacticity of the polymer chain. measurlabs.comacs.org

Expected NMR Data for Poly(this compound):

| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |

| α-CH₃ | 1.0 - 1.4 | α-CH₃ | 16 - 20 |

| Backbone CH₂ | 1.8 - 2.2 | Backbone CH₂ | 35 - 45 |

| O-CH₂-CH₂-O | 4.2 - 4.5 | Quaternary C | 44 - 46 |

| Ar-O-CH₂ | 4.0 - 4.3 | O-CH₂-CH₂-O | 65 - 70 |

| Aromatic CH | 6.8 - 7.3 | Aromatic CH | 115 - 130 |

| Aromatic C-Cl | 128 - 132 | ||

| Aromatic C-O | 155 - 160 | ||

| Carbonyl C=O | 175 - 178 |

This table presents hypothetical data based on the analysis of similar polymer structures.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a polymer. researchgate.nethacettepe.edu.trresearchgate.net By analyzing the absorption of infrared radiation at specific wavenumbers, the chemical bonds within the poly(this compound) molecule can be identified. researchgate.netunl.edu

The key characteristic absorption bands expected for poly(this compound) include:

C=O Stretching: A strong absorption band around 1730 cm⁻¹ is characteristic of the ester carbonyl group in the methacrylate (B99206) unit. spectroscopyonline.com

C-O Stretching: Bands associated with the C-O-C stretching of the ester and ether linkages are expected in the region of 1250-1150 cm⁻¹. spectroscopyonline.com

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the chlorophenoxy group.

C-H Stretching: Aliphatic C-H stretching from the ethyl and methyl groups will appear in the 2850-3000 cm⁻¹ range, while aromatic C-H stretching will be observed above 3000 cm⁻¹.

C-Cl Stretching: A band in the region of 800-600 cm⁻¹, specific to the C-Cl bond on the aromatic ring, is also anticipated.

Expected FTIR Absorption Bands for Poly(this compound):

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | ~1730 |

| C-O-C (Ester & Ether) | Stretching | 1250 - 1150 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C-H | Stretching | >3000 |

| C-Cl (Aromatic) | Stretching | 800 - 600 |

This table presents hypothetical data based on the analysis of similar polymer structures.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FTIR, as it detects vibrational modes based on changes in polarizability. rsc.orgresearchgate.net It is particularly useful for analyzing non-polar bonds and symmetric vibrations. For poly(this compound), Raman spectroscopy can be used to confirm the presence of the aromatic ring and the polymer backbone vibrations. dtic.milramanlife.comresearchgate.net

Key expected Raman signals for poly(this compound) would include:

Strong signals from the aromatic ring breathing modes.

Vibrations associated with the C-C backbone of the polymer.

The C=O stretching vibration, which is typically weaker in Raman than in FTIR. researchgate.net

Chromatographic Techniques for Molecular Weight Distribution

The molecular weight and its distribution are critical parameters that determine the mechanical and bulk properties of a polymer. Chromatographic techniques are essential for measuring these characteristics.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. lcms.czlcms.cz The method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute first, while smaller molecules have longer retention times as they can penetrate the pores of the column's stationary phase. By calibrating with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of poly(this compound) and its copolymers can be determined. polymersource.ca

Field-Flow Fractionation (FFF)

Field-Flow Fractionation (FFF) is a family of separation techniques that can characterize macromolecules and nanoparticles over a broad size range. chromatographyonline.comwikipedia.org Unlike GPC/SEC, FFF takes place in an open channel, which minimizes shear degradation, making it suitable for analyzing high molecular weight or shear-sensitive polymers. acs.orgacs.org In FFF, a perpendicular field (such as flow, thermal, or centrifugal) is applied to the laminar flow of the sample solution, causing components to migrate towards the accumulation wall at different rates based on their size or other properties, leading to separation. wikipedia.orgnih.gov This technique can provide detailed information on the molecular weight distribution and can be coupled with other detectors like multi-angle light scattering (MALS) for absolute molecular weight determination. acs.org

Microscopic and Scattering Techniques for Morphological Studies

Microscopic and scattering techniques are fundamental in revealing the surface and internal structures of polymeric materials. They provide insights into phase separation, domain size, and the distribution of different components within copolymers and blends.

Transmission Electron Microscopy (TEM) offers high-resolution imaging of the internal morphology of polymers. For copolymers containing methacrylate blocks, such as those in hybrid materials, TEM can reveal the distribution and structure of embedded nanoparticles. For instance, in studies of poly(methyl methacrylate) (PMMA) hybrids, TEM images have shown the detailed lattice structures of inorganic nanoparticles encapsulated within the polymer matrix, confirming their successful integration and providing data on their crystalline nature. researchgate.net This level of detail is critical for understanding how different components are arranged at the nanoscale within a copolymer structure.

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface morphology and microstructure of polymers. In studies of polymer blends, such as those involving polymethyl methacrylate (PMMA), SEM micrographs have been used to confirm the homogeneous mixing of different polymer components at low concentrations of one component. niscpr.res.in As the concentration changes, SEM can reveal the loss of this homogeneity. niscpr.res.in For hydrogels based on methacrylate copolymers, SEM is used to characterize the internal morphology. uq.edu.aucurtin.edu.au However, sample preparation for SEM, which often involves dehydration, can introduce significant artifacts and alter the native structure of the material. uq.edu.aucurtin.edu.auuwa.edu.au Researchers have noted that while SEM provides valuable two-dimensional images of structures like fused hydrogel spheres, it may not fully capture the precise spatial arrangement in their hydrated state. researchgate.net

Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the nanoscale surface topography and phase heterogeneity of polymers. uchicago.edu By operating in tapping mode, AFM can produce phase images that distinguish between different components in a polymer blend or copolymer, even when the topography is uniform. mdpi.com This capability allows for the identification of distinct phases, such as the presence of inorganic nanoparticles within a polymer matrix. mdpi.com The versatility of AFM enables the correlation of surface structure with local properties, providing insights into crystallization, phase separation, and self-assembly processes at the nanoscale. uchicago.edu Unlike electron microscopy, AFM can be performed in various environments, minimizing sample damage and allowing for the study of dynamic processes. uchicago.edu

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Diffraction (WAXD) are key techniques for probing the structure of polymers over different length scales. WAXD provides information on the crystalline structure and local arrangement of polymer chains, while SAXS reveals larger-scale structures, such as the morphology of block copolymers and the size and shape of nanodomains. nih.govresearchgate.netmdpi.com

In studies of block copolymers like poly(n-butyl acrylate)-b-poly(methyl methacrylate) (PBA-b-PMMA), SAXS is used to quantify the Flory-Huggins interaction parameter (χ), which describes the thermodynamics of mixing between the blocks. mdpi.com For blends containing a crystallizable polymer like poly(d-(−)-3-hydroxybutyrate) (PHB), WAXD and SAXS can be used to examine the crystal dimensions and the long-period spacing of lamellar stacks. capes.gov.br These studies have shown that the presence of an amorphous component can influence the crystallization behavior and final morphology of the crystalline phase. capes.gov.br The combination of these techniques provides a comprehensive picture of the hierarchical structure of polymeric materials. mdpi.comcapes.gov.br

Thermal Characterization of Polymeric Materials

The thermal properties of polymers, particularly their phase transitions, are critical indicators of their structure and performance.

Differential Scanning Calorimetry (DSC) is a primary technique for investigating the thermal transitions of polymers, such as the glass transition temperature (Tg) and melting temperature (Tm). hu-berlin.de The Tg is a characteristic property of the amorphous regions of a polymer, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de

For copolymers, the Tg can be influenced by the composition and miscibility of the constituent monomers. In styrene-methyl methacrylate copolymers, for example, the Tg has been observed to increase with a higher methyl methacrylate content. researchgate.net Similarly, in blends of PMMA with other polymers, a single intermediate Tg can indicate homogeneous blending, while the presence of multiple Tgs would suggest phase separation. niscpr.res.in The addition of nanofillers or plasticizers can also shift the Tg, with plasticizers generally causing a decrease. niscpr.res.in DSC measurements are sensitive to factors such as the polymer's molecular weight, tacticity, and thermal history. sigmaaldrich.comresearchgate.net For instance, the Tg of PMMA can vary significantly depending on its tacticity and whether it was prepared by different polymerization methods. researchgate.netmakevale.com

Below is a table showing the glass transition temperatures for various relevant homopolymers.

| Polymer | Glass Transition Temperature (Tg) in °C |

| Poly(methyl methacrylate) (atactic) | 105-125 researchgate.netmakevale.comresearchgate.net |

| Poly(methyl methacrylate) (isotactic) | 38-57 researchgate.net |

| Poly(methyl methacrylate) (syndiotactic) | 57-87 researchgate.net |

| Poly(propyl methacrylate) | 37 polymerprocessing.com |

| Poly(benzyl methacrylate) | 54 sigmaaldrich.com |

| Poly(2-hydroxyethyl methacrylate) | 57-86 |

This data is compiled from various sources and represents a range of reported values. The exact Tg can be influenced by measurement conditions and sample characteristics. sigmaaldrich.com

In copolymer systems, such as butene-1 copolymers with polyethylene (B3416737) glycol grafts, DSC can be used to study how different side chains affect crystallization and melting behavior. mdpi.com The incorporation of different chemical groups can either depress or elevate crystallization temperatures compared to the homopolymer, demonstrating the ability to tune thermal properties through copolymerization. mdpi.com

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

The thermal stability of poly(methacrylates) is significantly influenced by the structure of the ester side group. For instance, studies on various poly(alkyl methacrylates) have shown that the degradation mechanism and the onset of decomposition are dependent on the nature of the alkyl group. Generally, polymers with bulky side groups that can form stable carbocations upon cleavage tend to have lower thermal stability.

Furthermore, the presence of aromatic and halogenated moieties in the polymer structure can influence thermal stability. Aromatic groups, such as the phenoxy group in this case, can enhance stability through resonance stabilization and char formation. The chlorine atom, however, might introduce different degradation pathways. For example, in a study of copolymers of 4-chloro-3-methyl phenyl methacrylate (CMPM) and methyl methacrylate (MMA), the thermal stability was investigated, though specific degradation temperatures were not detailed in the available abstract. researchgate.net

Table 1: General Thermal Decomposition Characteristics of Related Methacrylate Copolymers

| Copolymer System | Observation |

| Isobornyl methacrylate (IBMA) and Benzyl methacrylate (BzMA) | Thermal stability increases with increasing BzMA content. dergi-fytronix.com |

| 4-chloro-3-methyl phenyl methacrylate (CMPM) and Methyl methacrylate (MMA) | Thermal stability was analyzed, but specific data is not available. researchgate.net |

| Methyl methacrylate (MMA) oligomer functionalized polyethylene | Showed a three-step decomposition process with the major decomposition around 380 °C. researchgate.net |

Note: This table provides general trends observed in related polymer systems due to the lack of specific data for Poly(this compound).

Rheological Investigations of Polymer Melts and Solutions

The rheological properties of polymers, which describe their flow and deformation behavior, are critical for processing applications such as extrusion and molding. These properties are intrinsically linked to the polymer's molecular structure, including molecular weight, molecular weight distribution, and chain architecture.

Specific rheological data for Poly(this compound) in either melt or solution form is not available in the surveyed literature. However, the rheology of similar polymers provides valuable insights. For instance, studies on poly(glycidyl methacrylate) have detailed its viscoelastic response, showing characteristics of un-entangled polymers. mdpi.com The rheological behavior of blends containing poly(methyl methacrylate) has also been extensively studied, revealing how the addition of other polymers can significantly alter the viscosity and elasticity of the melt. nih.gov

The presence of the rigid phenoxy group and the polar chlorine atom in the side chain of Poly(this compound) would be expected to increase chain stiffness and intermolecular interactions, leading to a higher melt viscosity compared to simple poly(alkyl methacrylates). The rheological behavior would also be highly dependent on the solvent used in solution studies, with solvent-polymer interactions playing a key role.

Investigations into the rheology of polymer melts often involve determining the complex viscosity (η*), storage modulus (G'), and loss modulus (G'') as a function of frequency and temperature. These parameters provide information about the material's viscous and elastic responses. For blends of thermotropic liquid crystalline polyester (B1180765) (TLCP) and poly(ethylene-co-glycidyl methacrylate) (PEGMA), the shear moduli and complex viscosities were found to be significantly higher than that of neat PEGMA, indicating interactions between the blend components. mdpi.com

Modulation of Optical Properties in Copolymer Systems

The presence of the chlorophenoxyethyl group in the 4-CPEMA monomer significantly influences the optical behavior of its copolymers. By carefully controlling the monomer composition, it is possible to engineer materials with specific refractive indices, clarity, and birefringence.

The refractive index (RI) of a polymer is a critical parameter for many optical applications. The copolymerization of 4-CPEMA with other monomers, such as methyl methacrylate (MMA), allows for the precise tuning of the copolymer's refractive index. Generally, the introduction of aromatic and halogen-containing monomers tends to increase the refractive index of the resulting polymer.

Research has shown that the refractive index of copolymers often lies between those of the constituent homopolymers. rsc.org For instance, while Poly(methyl methacrylate) (PMMA) has a refractive index of approximately 1.49, polymers containing carbazole (B46965) or other aromatic moieties can exhibit significantly higher refractive indices, in some cases reaching up to 1.63 or 1.64. vt.edu By adjusting the weight percentage of 4-CPEMA in a copolymer system, the refractive index can be systematically varied. For example, in fluorinated methacrylic copolymers, tunable refractive indices were achieved by altering the fluorine content. nih.gov This principle of "refractive index engineering" is crucial for the design of optical components like lenses, optical fibers, and anti-reflective coatings.

Table 1: Illustrative Refractive Indices of Selected Polymers

| Polymer | Refractive Index (nD) |

| Poly(methyl methacrylate) (PMMA) | 1.49 |

| Poly(2-chloroethyl methacrylate) | 1.5140 |

| Poly(vinyl chloride) | 1.5390 |

| Carbazole-phenoxy based methacrylate homopolymer | 1.63 |

| Carbazole-phenoxy based acrylate (B77674) homopolymer | 1.64 |

This table provides a general comparison of refractive indices for different polymer types. The actual refractive index of a copolymer containing 4-CPEMA would depend on its specific composition.

The transparency of a polymer, or its ability to transmit light with minimal scattering, is fundamentally linked to its morphology. specialchem.com Amorphous polymers, which lack a crystalline structure, are generally transparent. specialchem.com The incorporation of 4-CPEMA into a polymer chain, particularly through copolymerization with monomers like MMA, can result in amorphous copolymers that maintain high levels of transparency. rsc.org

However, factors such as the presence of residual catalysts, contaminants, or significant differences in the refractive indices between polymer phases can lead to light scattering and a reduction in clarity, often observed as haze. specialchem.comnih.gov The formation of well-defined, homogenous copolymer structures is therefore essential for producing highly transparent films. specialchem.com For many applications, achieving high light transmittance, often above 90%, is a key objective. polychemer.comspecialchem.com The ability to form clear, freestanding films is also an important characteristic for their practical use in various applications. nih.gov

Birefringence, or the property of a material having a refractive index that depends on the polarization and propagation direction of light, is a critical consideration in optical applications where maintaining the polarization state of light is important. nih.gov Birefringence in polymers can arise from two main sources: photoelastic birefringence, induced by mechanical stress, and orientational birefringence, resulting from the alignment of polymer chains during processing. researchgate.net

Ophthalmic Materials Research and Development

The field of ophthalmic materials demands a stringent set of properties, including optical clarity, biocompatibility, and specific mechanical and refractive characteristics. Polymers and copolymers derived from this compound have been investigated for their potential to meet these demanding requirements, particularly in the development of intraocular lenses (IOLs) and contact lenses.

Hydrogel Compositions for Intraocular Lenses and Contact Lenses

Hydrogels, which are cross-linked polymer networks capable of absorbing large amounts of water, are extensively used in ophthalmic devices due to their soft, flexible nature and biocompatibility. While traditional hydrogels are often based on monomers like 2-hydroxyethyl methacrylate (HEMA), the incorporation of other comonomers is crucial for tailoring specific properties.

The inclusion of this compound in hydrogel formulations for IOLs and contact lenses serves multiple purposes. Its hydrophobic nature, attributed to the chlorophenoxy group, can modulate the equilibrium water content (EWC) of the hydrogel. This is a critical parameter as it influences the oxygen permeability, mechanical strength, and dimensional stability of the lens. By carefully controlling the ratio of this compound to hydrophilic monomers, researchers can fine-tune the EWC to achieve an optimal balance between comfort for the wearer and the durability of the lens.

Research into copolymers for ophthalmic applications has shown that the combination of hydrophobic and hydrophilic monomers is essential for creating materials that are both comfortable and functional. While specific studies focusing solely on this compound in widely available literature are limited, the principles of copolymerization suggest that its incorporation alongside monomers like HEMA would allow for the creation of hydrogels with a desirable combination of properties for ophthalmic use.

Tailoring Refractive Indices for Ophthalmic Devices

One of the most significant contributions of this compound to ophthalmic materials is its ability to increase the refractive index (RI) of the resulting polymer. eyewiki.org The refractive index is a critical property for IOLs, as a higher RI allows for the design of thinner lenses with the same dioptric power. google.com This is particularly advantageous in modern cataract surgery, which utilizes small incisions for lens implantation. google.com

Copolymerization of this compound with other monomers, such as ethyl methacrylate or other acrylates, allows for precise control over the final refractive index of the material. This enables the fabrication of IOLs that can be customized to meet the specific visual needs of a patient.

Table 1: Refractive Index of Ophthalmic Polymer Components

| Monomer/Polymer | Refractive Index (n) | Key Contribution |

| Poly(methyl methacrylate) (PMMA) | ~1.49 | Standard IOL material, good optical clarity eyewiki.org |

| Poly(2-hydroxyethyl methacrylate) (pHEMA) | ~1.43 (hydrated) | Hydrogel formation, biocompatibility |

| Silicone | ~1.41-1.44 | Flexibility, high oxygen permeability |

| Poly(this compound) (inferred) | >1.55 (estimated) | High refractive index |

Biocompatibility Enhancements of Polymeric Surfaces (focus on material interaction, not clinical data)

Biocompatibility is a paramount requirement for any material intended for direct contact with ocular tissues. The surface properties of a polymer play a crucial role in its interaction with biological components like proteins and cells. The incorporation of this compound can influence the surface characteristics of a polymer, thereby affecting its biocompatibility.

The surface energy and hydrophobicity of a material are key determinants of protein adsorption. While highly hydrophobic surfaces can sometimes lead to increased protein denaturation and adsorption, the specific chemical structure of this compound, with its ether linkage and aromatic group, can result in a surface that resists fouling. The modification of polymer surfaces to control protein and cellular interactions is a significant area of research in biomaterials.

Studies on the biocompatibility of polymeric surfaces often involve evaluating the extent of protein adsorption and cell adhesion. While direct studies on this compound are not extensively documented in public literature, research on other methacrylates has shown that surface modification can significantly reduce biofouling. For instance, copolymerization with monomers that present specific functional groups can create surfaces that are less prone to protein adhesion, a critical factor in preventing complications such as posterior capsule opacification in IOLs. The unique electronic and steric properties of the 4-chlorophenoxyethyl group would contribute to a specific interaction profile with biological molecules.

High-Performance Coating Formulations

The versatility of this compound extends beyond biomedical applications into the realm of high-performance coatings, where its unique properties can be harnessed to create durable and functional surfaces.

Architectural and Automotive Coatings

In the coatings industry, the properties of the binder, which is typically a polymer, are critical to the performance of the final coating. The incorporation of this compound into coating resins can enhance several key characteristics. The aromatic ring in its structure can contribute to improved thermal stability and hardness of the coating. The chlorine atom can impart a degree of flame retardancy and may also enhance resistance to certain chemicals.

The flexibility of the ethyl methacrylate backbone can provide good film-forming properties and adhesion to various substrates. By copolymerizing this compound with other acrylic or methacrylic monomers, formulators can create coatings with a tailored balance of hardness, flexibility, chemical resistance, and weatherability, making them suitable for demanding applications in architectural and automotive finishes.

Optical Coatings and Anti-Reflective Layers

The high refractive index of polymers derived from this compound makes them particularly interesting for applications in optical coatings. rsc.org Anti-reflective (AR) coatings are crucial for improving the efficiency of optical devices by minimizing light reflection from surfaces. rsc.org A common design for AR coatings involves a multi-layer stack of materials with alternating high and low refractive indices.

Polymers based on this compound can serve as the high refractive index layer in such a stack. The ability to process these polymers from solution allows for the deposition of thin, uniform films using techniques like spin-coating or dip-coating, which are advantageous for manufacturing optical components. The transparency of these polymers in the visible spectrum is also a critical requirement for this application.

Research in the field of optical coatings is continuously exploring new materials that offer high refractive indices, good optical transparency, and processability. The unique combination of a high refractive index element (the chlorinated phenyl group) with a processable methacrylate polymer backbone makes this compound a promising candidate for the development of next-generation optical coatings and anti-reflective layers.

Table 2: Properties of Monomers for High Refractive Index Coatings

| Monomer | Key Structural Feature | Contribution to Polymer Properties |

| Methyl Methacrylate | Simple alkyl ester | Good optical clarity, standard RI |

| Styrene (B11656) | Phenyl group | Increased refractive index, hardness |

| Benzyl Methacrylate | Benzyl group | Higher refractive index, UV stability |

| This compound | Chlorinated phenyl group | High refractive index, potential for enhanced thermal stability |

Protective and Functional Coatings

Polymers incorporating chlorinated phenyl groups, such as those derived from 4-Chlorophenyl Acrylate (CPA), have been investigated for their potential in protective coatings, notably for materials like leather. The inclusion of the chlorophenyl group can enhance the thermal stability and other physical properties of the resulting polymer film.

In one study, copolymers of 4-Chlorophenyl Acrylate (CPA) and Methyl Acrylate (MA) were synthesized and evaluated for their suitability as leather finishing materials. scilit.com The synthesis involved free-radical copolymerization, and the resulting copolymers were characterized to understand their thermal properties and reactivity ratios. scilit.com These copolymers can be applied to leather surfaces to form a protective layer, potentially improving durability and resistance to environmental factors. The presence of the chlorine atom in the monomer unit is a key factor in the enhanced thermal stability of the polymer.

The properties of these copolymers can be tailored by varying the ratio of the comonomers, which influences the glass transition temperature (Tg) and other mechanical properties of the coating. This adaptability makes them potentially suitable for a range of functional coating applications where specific performance characteristics are required.

Specialty Adhesive and Sealant Technologies

The unique chemical structure of chlorinated phenoxy acrylates lends itself to the development of specialty adhesives with enhanced bonding capabilities. The polar chlorine and ester groups can contribute to strong intermolecular interactions with various substrates.

Structural Adhesives and Bonding Performance

Copolymers of 4-Chlorophenyl Acrylate (CPA) with other reactive monomers have shown promise in the formulation of structural adhesives. A study on the copolymer of CPA with Glycidyl (B131873) Methacrylate (GMA) demonstrated its effectiveness as an adhesive for leather-to-leather bonding. The epoxy group in the GMA comonomer provides a site for cross-linking, which is crucial for developing the high bond strength required in structural applications.

The adhesive performance was evaluated by measuring the peel strength of the bonded substrates. The study found that a cured resin of the CPA-GMA copolymer exhibited significant peel strength, indicating good adhesive behavior. The curing process, which involves the reaction of the epoxy groups with a curing agent like diethanolamine, is essential for achieving the final adhesive properties.

Table 1: Adhesive Performance of CPA-GMA Copolymer

| Property | Value | Curing Conditions |

| Maximum Peel Strength | 1.1 N/mm | Cured at 90°C |

This data is based on a copolymer of 4-Chlorophenyl Acrylate and Glycidyl Methacrylate, as detailed in the cited research.

Pressure-Sensitive Adhesives

Currently, there is a lack of specific research findings in the public domain on the application of this compound or its close derivatives in pressure-sensitive adhesives (PSAs). While acrylic polymers are a major class of PSAs, the influence of the 4-chlorophenoxyethyl group on the specific balance of tack, peel adhesion, and shear strength required for PSA performance has not been reported. specialchem.comgoogle.com

Polymer Composites and Nanocomposites

There is currently no specific information available in the public domain regarding the use of this compound-based polymers or copolymers in the development of polymer composites and nanocomposites.

Reinforcement Mechanisms in Composite Materials

No research findings on the reinforcement mechanisms in composite materials specifically incorporating polymers of this compound were identified.

Hybrid Organic-Inorganic Materials with this compound Derivatives

No studies detailing the synthesis or properties of hybrid organic-inorganic materials derived from this compound were found in the available literature. While the sol-gel process and other methods are used to create hybrid materials from various methacrylate monomers, specific examples involving this compound are not documented. mdpi.comnih.govresearchgate.net

Potential Applications in Advanced Materials

Based on its anticipated properties, poly(4-Chlorophenoxyethyl Methacrylate) holds promise for a variety of applications in advanced materials:

High Refractive Index Optical Materials: Its expected high refractive index makes it a candidate for the fabrication of optical components such as lenses, prisms, and waveguides. It could also be used in anti-reflective coatings and as an encapsulant for light-emitting diodes (LEDs) to improve light extraction efficiency.

Flame-Retardant Materials: The presence of chlorine in the polymer structure can contribute to flame retardancy, making it potentially useful in applications where fire safety is a concern, such as in electronic components and construction materials.

Advanced Coatings: The combination of good thermal stability, mechanical strength, and potentially high refractive index could make it a valuable component in the formulation of high-performance coatings for protective and optical applications.

Conclusion

Esterification Pathways for Methacrylate Synthesis

The creation of the methacrylate ester can be approached from several angles, with direct esterification and transesterification being the most common. Each pathway offers distinct advantages and is selected based on factors like raw material availability, desired purity, and process economics.

Direct Esterification Approaches

Direct esterification, often referred to as Fischer esterification, is a fundamental and widely used method for producing methacrylate esters. This approach involves the reaction of methacrylic acid with an alcohol, in this case, 4-chlorophenoxyethanol, in the presence of an acid catalyst. The reaction is a reversible equilibrium, and to drive it towards the product side, water, a byproduct of the reaction, is typically removed continuously using techniques like azeotropic distillation. google.commdpi.com

The reaction is generally represented as follows:

Methacrylic Acid + 4-chlorophenoxyethanol ⇌ this compound + Water

Industrial processes for similar alkyl (meth)acrylates often utilize an excess of the esterifying alcohol to act as a solvent and an azeotropic agent for water removal. google.com The choice of catalyst is crucial for achieving a reasonable reaction rate at moderate temperatures.

Transesterification Processes

Transesterification is another major pathway for the synthesis of specialty methacrylates like this compound. This process involves the reaction of a readily available alkyl methacrylate, typically methyl methacrylate, with a higher boiling alcohol, such as 4-chlorophenoxyethanol. The equilibrium is driven to completion by removing the lower-boiling alcohol byproduct (methanol) from the reaction mixture, often as an azeotrope with the starting methyl methacrylate. chempedia.infogoogle.com

The general reaction is:

Methyl Methacrylate + 4-chlorophenoxyethanol ⇌ this compound + Methanol

This method is particularly advantageous when the target alcohol is sensitive or when direct esterification is problematic. A variety of catalysts, including acids, bases, and organometallic compounds, can be employed to facilitate the reaction. chempedia.info The use of specific catalysts can allow the reaction to proceed under nearly neutral conditions, which is beneficial for substrates with sensitive functional groups. chempedia.info

| Parameter | Direct Esterification | Transesterification |

| Reactants | Methacrylic Acid, 4-chlorophenoxyethanol | Methyl Methacrylate, 4-chlorophenoxyethanol |

| Byproduct | Water | Methanol |

| Driving Force | Removal of water (e.g., azeotropic distillation) | Removal of low-boiling alcohol (e.g., methanol) |

| Key Advantage | Direct route from acid | Utilizes common alkyl methacrylate feedstock |

Alternative Synthetic Routes to Aryloxyethyl Methacrylates

Beyond direct esterification and transesterification, alternative methods can be employed, particularly those that first construct the aryloxyethanol backbone before the final methacrylation step. A prominent example is the Williamson ether synthesis, followed by esterification. masterorganicchemistry.comwikipedia.org

This two-step approach involves:

Williamson Ether Synthesis : Reacting 4-chlorophenol (B41353) with a suitable haloethanol (e.g., 2-chloroethanol) in the presence of a base to form 4-chlorophenoxyethanol. The base deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion, which then displaces the halide in an SN2 reaction. wikipedia.orgfrancis-press.com

Esterification : The resulting 4-chlorophenoxyethanol is then reacted with methacrylic acid or its derivatives (like methacryloyl chloride or methacrylic anhydride) to yield the final product, this compound.

Another alternative pathway involves the reaction of an alkali metal salt of methacrylic acid with a pre-formed halo-functionalized ether, such as 1-(2-chloroethoxy)-4-chlorobenzene. This method directly forms the ester bond. For instance, the synthesis of glycidyl (B131873) methacrylate involves reacting an alkali metal salt of methacrylic acid with epichlorohydrin. phasetransfercatalysis.com

Catalytic Systems in Monomer Synthesis

Role of Acid Catalysts in Esterification

Acid catalysts are the most common catalysts for direct esterification. They function by protonating the carbonyl oxygen of the methacrylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com

Commonly used strong acid catalysts include:

Sulfuric Acid (H₂SO₄) : A widely used, effective, and inexpensive catalyst. google.com

p-Toluenesulfonic Acid (p-TSA) : A solid organic acid that is often easier to handle and can be more selective than sulfuric acid. chempedia.info

Heteropolyacids : These are complex inorganic acids that can act as efficient and potentially reusable catalysts for esterification reactions. osti.gov

Solid Acid Catalysts : Materials like acidic ion-exchange resins or sulfated zirconia can be used as heterogeneous catalysts, simplifying catalyst removal from the product mixture. researchgate.netgoogle.com

The reaction mechanism under acidic conditions involves a series of protonation and deprotonation steps, leading to the formation of a tetrahedral intermediate which then eliminates water to form the ester. masterorganicchemistry.com

| Acid Catalyst Type | Example(s) | Key Features |

| Mineral Acid | Sulfuric Acid (H₂SO₄) | High activity, low cost, can cause side reactions. google.com |

| Organic Sulfonic Acid | p-Toluenesulfonic Acid (p-TSA) | Solid, easier to handle, often more selective. chempedia.info |

| Heteropolyacid | Phosphotungstic Acid | High acidity, can be supported on solids. osti.gov |

| Solid Acid | Sulfonated Ion-Exchange Resins | Heterogeneous, allows for easy separation. google.com |

Transition Metal Catalysis for Methacrylate Formation

While less common for direct esterification of free acids, transition metal compounds are effective catalysts for transesterification reactions. These catalysts can operate under milder, near-neutral conditions, which minimizes side reactions like ether formation that can occur with strong acid catalysts. chempedia.info

Examples of metal-based catalysts for transesterification include:

Lithium Compounds : Lithium hydroxide (B78521) or lithium carbonate have been used to catalyze the transesterification of methyl methacrylate with higher alcohols. google.com

Alkali and Alkaline Earth Metal Aryloxides : Sodium (Na) and Magnesium (Mg) complexes derived from sterically hindered phenols, like 2,6-di-tert-butyl-p-cresol (BHT), have shown high chemoselectivity for the transesterification of methyl (meth)acrylates. rsc.orgacs.org

Tin and Titanium Compounds : Dialkyltin oxides and titanium(IV) alkoxides are also known to be effective transesterification catalysts. chempedia.info

Potassium Salts : Mixtures of potassium carbonate and potassium chloride, as well as dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄), have been reported as efficient catalysts for transesterification. google.comorganic-chemistry.org

These catalysts typically function by activating the alcohol nucleophile or coordinating to the ester carbonyl group, facilitating the nucleophilic attack and subsequent exchange of the alkoxy group. While copper-catalyzed systems are prominent in polymerization (ATRP), their use can inadvertently promote transesterification if an alcohol is used as a solvent, indicating the catalytic activity of copper complexes in this transformation. rsc.org

Reaction Mechanism Analysis in this compound Synthesis

The most fundamental synthesis of this compound is the acid-catalyzed esterification of methacrylic acid with 4-chlorophenoxyethanol, commonly known as the Fischer esterification. The mechanism proceeds through several reversible steps:

Protonation of the Carbonyl Group: The acid catalyst (H⁺) protonates the carbonyl oxygen of methacrylic acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of 4-chlorophenoxyethanol attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added, positively charged oxonium ion to one of the original hydroxyl groups of the carboxylic acid moiety. This converts one of the hydroxyl groups into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, and a molecule of water is eliminated. The electrons from the remaining hydroxyl group reform the carbon-oxygen double bond, leading to a protonated ester.

Deprotonation: A base (which can be water or the alcohol reactant) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final product, this compound.

While specific kinetic data for the synthesis of this compound is not widely published, the kinetics can be inferred from studies on similar esterification reactions. repositorioinstitucional.mxresearchgate.net Esterification reactions are typically modeled as second-order reversible reactions. The rate of reaction is influenced by several key parameters, which are summarized in the table below based on analogous systems. uobaghdad.edu.iqresearchgate.net

| Parameter | Effect on Reaction Rate | Typical Observation in Methacrylate Esterification |

|---|---|---|

| Temperature | Increases | The reaction rate constant increases with temperature, following the Arrhenius equation. However, excessively high temperatures can promote side reactions like polymerization. researchgate.net |

| Catalyst Concentration | Increases | The rate is generally proportional to the concentration of the acid catalyst. Higher catalyst loading accelerates the attainment of equilibrium. researchgate.net |

| Molar Ratio of Reactants | Increases (with excess of one reactant) | Using an excess of the alcohol (4-chlorophenoxyethanol) can shift the equilibrium towards the product side, increasing the conversion of methacrylic acid. uobaghdad.edu.iq |

| Mixing/Agitation | Increases | In heterogeneous systems (e.g., with solid acid catalysts), good agitation is crucial to overcome mass transfer limitations between the liquid and solid phases. |

The activation energy for similar esterification reactions, such as the esterification of 2-methyl-4-chlorophenoxyacetic acid, has been reported to be in the range of 70-72 kJ/mol, providing an estimate for the energy barrier of this type of transformation. researchgate.net

During the synthesis of this compound, several unwanted side reactions can occur, potentially reducing the yield and purity of the final product. Understanding and controlling these side reactions is critical for an efficient process.

| Side Reaction | Description | Mitigation Strategy |

|---|---|---|

| Polymerization | The methacrylate double bond is susceptible to free-radical polymerization, especially at elevated temperatures, leading to the formation of oligomers or polymers. | Addition of a polymerization inhibitor (e.g., hydroquinone (B1673460), hydroquinone monomethyl ether (MEHQ), phenothiazine) to the reaction mixture. Maintaining the lowest effective reaction temperature. google.com Introducing oxygen (as air) can also inhibit certain radical polymerization pathways. |

| Ether Formation (Self-condensation of Alcohol) | Under strong acidic conditions and high temperatures, 4-chlorophenoxyethanol can undergo dehydration to form a diether (bis(2-(4-chlorophenoxy)ethyl) ether). | Use of milder reaction conditions (lower temperature, optimal catalyst concentration). Use of catalysts less prone to promoting dehydration, such as certain solid acids or enzymatic catalysts. |

| Michael Addition | The alcohol (4-chlorophenoxyethanol) can potentially add across the carbon-carbon double bond of the methacrylate product, especially under basic conditions. | Strict control of pH, avoiding basic conditions. This is more relevant if a base is used, for instance, in the reaction with methacryloyl chloride. |

Homopolymerization of this compound

The synthesis of a homopolymer from this compound involves the linking of identical monomer units to form long polymer chains. The characteristics of the resulting poly(this compound) are intrinsically linked to the polymerization method employed and the kinetic parameters that govern the reaction.

Free Radical Polymerization Kinetics and Mechanisms

The initiation of free radical polymerization involves the generation of active radical species, typically from the decomposition of an initiator molecule. Common initiators include peroxides and azo compounds, which decompose under thermal or photochemical stimuli. The rate of initiation is dependent on the initiator's decomposition rate constant (k_d) and its efficiency (f), which represents the fraction of radicals that successfully initiate a polymer chain. youtube.com

For methacrylates, initiator efficiency is a crucial factor. While the specific efficiency for 4-CPEMA has not been documented, studies on similar monomers like methyl methacrylate (MMA) provide valuable context. The efficiency of initiators in MMA polymerization is influenced by factors such as the solvent and temperature.

Table 1: Illustrative Initiator Decomposition Data for Common Initiators (in conventional solvents)

| Initiator | Solvent | Temperature (°C) | k_d (s⁻¹) |

|---|---|---|---|

| Azobisisobutyronitrile (AIBN) | Toluene | 60 | 9.8 x 10⁻⁶ |

| Benzoyl Peroxide (BPO) | Benzene | 70 | 3.0 x 10⁻⁶ |

This table presents data for common initiators and is for illustrative purposes. Specific data for 4-CPEMA is not available.

Once initiated, the radical end of the growing polymer chain rapidly adds successive monomer units in the propagation step. The rate of propagation (R_p) is directly proportional to the concentration of the monomer and the concentration of the propagating radicals. The propagation rate constant (k_p) is a key parameter that is characteristic of the specific monomer. youtube.com

For methacrylates, the structure of the ester side group can influence the propagation rate. While precise k_p values for 4-CPEMA are not available in the literature, data for other methacrylates can offer a comparative perspective. For instance, the size of the ester group in alkyl methacrylates has been shown to affect the propagation rate constant. researchgate.net

Table 2: Propagation Rate Constants for Various Methacrylate Monomers

| Monomer | Temperature (°C) | k_p (L mol⁻¹ s⁻¹) |

|---|---|---|

| Methyl Methacrylate (MMA) | 60 | 585 |

| Ethyl Methacrylate (EMA) | 60 | 630 |

| n-Butyl Methacrylate (BMA) | 60 | 730 |

This table shows representative data for other methacrylates to illustrate the range of propagation rate constants. Data for 4-CPEMA is not available.

Termination is the final stage of free radical polymerization, where the growth of polymer chains is halted. This typically occurs through two primary mechanisms: combination (or coupling), where two growing chains join to form a single longer chain, and disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two separate polymer chains, one with a saturated end and the other with an unsaturated end. youtube.com The termination rate constant (k_t) is influenced by factors such as the viscosity of the polymerization medium and the mobility of the polymer chains.

The termination kinetics for methacrylates are complex and can be significantly affected by diffusion control, especially at higher conversions (the gel effect). For methyl methacrylate, the termination rate coefficient has been studied extensively. researchgate.net It is anticipated that 4-CPEMA would exhibit similar diffusion-controlled termination behavior.

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization (CRP) methods have emerged as powerful tools for synthesizing polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. These techniques introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for a more controlled chain growth process.

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP technique that has been successfully applied to a wide range of monomers, including various methacrylates. The mechanism involves the reversible activation of a dormant alkyl halide species by a transition metal complex (typically copper-based) to generate a propagating radical. cmu.edu

The successful ATRP of 4-CPEMA would depend on the careful selection of the initiator, catalyst (metal and ligand), and solvent. The presence of the chloro- and phenoxy- groups in the monomer could potentially influence the polymerization kinetics and the stability of the catalyst complex. While specific studies on the ATRP of 4-CPEMA are not readily found in the literature, the general principles of ATRP for methacrylates provide a solid foundation for designing such a polymerization.

A typical ATRP system for a methacrylate monomer would involve an alkyl halide initiator (e.g., ethyl α-bromoisobutyrate), a copper(I) halide catalyst (e.g., CuBr), and a nitrogen-based ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA). The polymerization would be conducted in an appropriate solvent under an inert atmosphere.

Table 3: Typical Components of an ATRP System for Methacrylates

| Component | Example | Function |

|---|---|---|

| Monomer | This compound | Building block of the polymer |

| Initiator | Ethyl α-bromoisobutyrate | Provides the initial alkyl halide for activation |

| Catalyst | Copper(I) Bromide (CuBr) | Activates the dormant species |

| Ligand | PMDETA | Solubilizes and modulates the activity of the copper catalyst |

| Deactivator | Copper(II) Bromide (CuBr₂) | Controls the equilibrium between active and dormant species |

| Solvent | Toluene, Anisole (B1667542) | Provides a medium for the reaction |

This table outlines the general components for an ATRP of a methacrylate; specific optimal conditions for 4-CPEMA would require experimental determination.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of reversible-deactivation radical polymerization that offers excellent control over molecular weight, polydispersity, and polymer architecture. The control is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent, which mediates the polymerization via a degenerative chain-transfer process.

The general mechanism for RAFT polymerization involves a series of steps:

Initiation: A standard radical initiator generates free radicals, which react with a monomer to form a propagating chain.

Reversible Chain Transfer: The propagating chain reacts with the RAFT agent to form a dormant intermediate radical. This intermediate can then fragment, releasing either the original propagating chain or a new radical (the R group from the RAFT agent), which can itself initiate a new polymer chain.

Re-initiation: The expelled radical reacts with the monomer to start a new propagating chain.

Main RAFT Equilibrium: A rapid equilibrium is established where the active propagating chains are reversibly transferred between dormant and active states. This ensures that all chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.

The successful RAFT polymerization of this compound would allow for the synthesis of well-defined homopolymers and block copolymers with tailored properties, leveraging the functional chlorophenoxy group for potential post-polymerization modification or specific applications.

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is another powerful controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly trap the propagating polymer chain. This process establishes an equilibrium between active (propagating) and dormant (nitroxide-capped) species, which allows for controlled chain growth.

The core of NMP is the reversible cleavage of the C-O bond in an alkoxyamine. At elevated temperatures, this bond homolytically cleaves to generate a propagating radical and a stable nitroxide radical. The propagating radical can add monomer units before being recaptured by the nitroxide, re-forming the dormant alkoxyamine.

However, the NMP of methacrylates, in general, presents significant challenges. The main issue is the disproportionation reaction of the methacrylate propagating radical with the nitroxide mediator, which can lead to the termination of the polymer chain and loss of control. While new generations of nitroxides have been developed to better control methacrylate polymerization, specific studies on the NMP of this compound are not documented in publicly available research. The presence of the bulky and electron-withdrawing chlorophenoxyethyl group might further influence the stability of the propagating radical and its interaction with the nitroxide.

Anionic Polymerization of this compound

Anionic polymerization is a living polymerization technique known for its ability to produce polymers with very narrow molecular weight distributions and well-defined architectures. The process is initiated by a nucleophilic initiator, such as an organolithium compound, which attacks a monomer molecule to form a propagating carbanion.

The anionic polymerization of methacrylate esters is a complex process that is highly sensitive to impurities and side reactions cmu.edu. Key challenges include:

Reaction with the Ester Group: The propagating carbanion can react with the carbonyl group of the monomer or another polymer chain, leading to termination.

Backbiting Reactions: The active chain end can react with an ester group on its own chain, forming a stable six-membered ring and terminating the chain.

To overcome these issues, anionic polymerization of methacrylates is typically carried out at very low temperatures (e.g., -78 °C) and often requires the use of additives, such as lithium chloride, to stabilize the propagating anion and prevent side reactions cmu.edu.

While there are no specific reports on the anionic polymerization of this compound, the presence of the chloro- and ether functionalities on the side chain would likely add further complexity. These functional groups could potentially react with the highly reactive carbanionic initiator or propagating chain end. Therefore, successful anionic polymerization of this monomer would require careful optimization of reaction conditions, including initiator choice, temperature, and the use of appropriate ligands or additives to ensure controlled polymerization without undesirable side reactions.

Bulk, Solution, Emulsion, and Suspension Polymerization Methodologies

Conventional free-radical polymerization can be carried out using several different methodologies, each with its own advantages and disadvantages. The choice of method for this compound would depend on the desired polymer properties and the intended application.

Bulk Polymerization: This is the simplest method, where only the monomer and a monomer-soluble initiator are used taylorandfrancis.comresearchgate.net. It produces high-purity polymer but can be difficult to control due to the high viscosity and the potential for a rapid, uncontrolled increase in polymerization rate (the Trommsdorff effect) taylorandfrancis.comresearchgate.net.

Solution Polymerization: In this method, the monomer and initiator are dissolved in a suitable solvent researchgate.netchem-soc.siscribd.com. The solvent helps to dissipate heat and control viscosity, but the polymer must be separated from the solvent after polymerization, or the solution used directly, for example in coatings taylorandfrancis.com. The choice of solvent would be critical to ensure it does not react with the chlorophenoxy group.

Emulsion Polymerization: Here, the monomer is dispersed in an aqueous phase with the aid of a surfactant. A water-soluble initiator is used, and polymerization occurs within the resulting micelles scribd.com. This method is advantageous for producing high molecular weight polymers at a fast rate while maintaining good heat control researchgate.net. It is an environmentally friendly option as it uses water as the dispersion medium.

Suspension Polymerization: This technique is used for monomers that are insoluble in water. The monomer is suspended as droplets in water with the help of a stabilizing agent. A monomer-soluble initiator is used, and polymerization occurs within the individual droplets, essentially acting as tiny bulk reactors scribd.com. This method produces polymer beads that are easy to handle and purify.

For this compound, a solution or emulsion polymerization approach would likely be favored for better control over the reaction and to manage the properties of the resulting polymer.

Copolymerization of this compound with Selected Monomers

Copolymerization is a versatile method to tailor the properties of polymers by combining two or more different monomers. The copolymerization of this compound with common monomers like methyl methacrylate (MMA) or styrene (B11656) would allow for the creation of new materials with a combination of properties derived from each monomer unit.

Binary Copolymerization Systems

In a binary copolymerization, two different monomers are polymerized together. The resulting copolymer's composition and microstructure (i.e., the sequence of monomer units along the chain) are determined by the relative reactivities of the two monomers towards the two types of propagating chain ends.

The relative reactivity of the monomers in a copolymerization is quantified by the monomer reactivity ratios, r₁ and r₂. The reactivity ratio (e.g., r₁) is the ratio of the rate constant for a propagating chain ending in monomer 1 adding another molecule of monomer 1, to the rate constant for it adding a molecule of monomer 2.

Several methods are used to determine reactivity ratios from experimental data, with the Fineman-Ross and Kelen-Tüdös methods being common linear approaches scielo.orgnih.govresearchgate.net. These methods involve carrying out a series of polymerizations with different initial monomer feed ratios and measuring the composition of the resulting copolymer at low conversion.

While specific reactivity ratios for this compound are not found in the reviewed literature, data from the copolymerization of other functional methacrylates can provide an illustrative example of the data obtained from such studies. For instance, the copolymerization of 4-(4′-chlorocinnamoyl)phenyl methacrylate (CCPMA, M₁) with methyl methacrylate (MMA, M₂) yielded the following reactivity ratios as determined by the Fineman-Ross and Kelen-Tüdös methods capes.gov.br:

Table 1: Example Reactivity Ratios for a Functional Methacrylate System

| Copolymer System | Method | r₁ (CCPMA) | r₂ (MMA) |

|---|---|---|---|

| CCPMA-co-MMA | Fineman-Ross | 2.18 | 0.72 |

| CCPMA-co-MMA | Kelen-Tüdös | 2.11 | 0.72 |

This table presents data for 4-(4′-chlorocinnamoyl)phenyl methacrylate, not this compound, and is for illustrative purposes only. capes.gov.br

Similarly, the copolymerization of methyl methacrylate (MMA, M₁) with 2-ethoxyethyl methacrylate (2-EOEMA, M₂) provided the following results sapub.org:

Table 2: Example Reactivity Ratios for MMA and a Functionalized Methacrylate

| Copolymer System | Method | r₁ (MMA) | r₂ (2-EOEMA) | r₁r₂ |

|---|---|---|---|---|

| MMA-co-EOEMA | Fineman-Ross | 0.840 | 0.770 | 0.647 |

| MMA-co-EOEMA | Kelen-Tüdös | 0.847 | 0.780 | 0.661 |

This table presents data for 2-ethoxyethyl methacrylate, not this compound, and is for illustrative purposes only. sapub.org

The determination of the reactivity ratios for the copolymerization of this compound with monomers such as styrene or methyl methacrylate would be essential for predicting the copolymer composition and microstructure, and thus for designing materials with specific desired properties.

Terpolymerization and Multi-Monomer Systems

Terpolymerization, the polymerization of three different monomers, offers a versatile platform for creating materials with a combination of properties derived from each monomer. A terpolymer of 4-CPEMA with monomers like styrene and methyl methacrylate could potentially combine the rigidity and optical properties of polystyrene, the hardness of polymethyl methacrylate, and the unique characteristics imparted by the 4-chlorophenoxyethyl group.

The composition and sequence distribution in a terpolymer are more complex to predict than in a copolymer and are described by a set of six reactivity ratios. The curing behavior and final properties of such terpolymers are highly dependent on the concentration of each monomer and the crosslinking agents used. mdpi.com

Block and Graft Copolymer Architectures

Block and graft copolymers represent advanced polymer architectures that can lead to materials with unique phase-separated morphologies and properties.

Diblock (A-B) and triblock (A-B-A or A-B-C) copolymers containing 4-CPEMA segments can be synthesized using controlled/living polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods allow for the sequential addition of different monomer blocks, resulting in well-defined polymer architectures. dtic.mil

For example, a diblock copolymer could be synthesized by first polymerizing a block of a different monomer, such as polystyrene, and then using this block as a macroinitiator for the polymerization of 4-CPEMA. The synthesis of such block copolymers often involves a two-step process where the first block is synthesized and purified before initiating the polymerization of the second block. mdpi.com

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. They can be synthesized via two main strategies:

Grafting from: In this approach, initiator sites are created along a polymer backbone, from which the side chains (in this case, poly(4-CPEMA)) are grown.

Grafting onto: This method involves attaching pre-synthesized polymer chains (poly(4-CPEMA)) to a polymer backbone containing reactive sites.

These strategies allow for the creation of complex molecular architectures with tailored properties. For example, grafting poly(4-CPEMA) onto a more flexible backbone could result in a material with a unique combination of hardness and flexibility.

Polymerization Reaction Engineering and Process Optimization

The successful industrial production of polymers based on 4-CPEMA relies on careful reaction engineering and process optimization. This involves controlling various parameters to achieve the desired polymer properties, conversion, and production rate.

Key parameters that need to be optimized include:

Reaction Temperature: Affects the rates of initiation, propagation, and termination, thereby influencing the molecular weight and polydispersity of the polymer.

Initiator Concentration: Determines the number of polymer chains initiated and thus affects the molecular weight.

Monomer Concentration: Influences the polymerization rate and can affect the copolymer composition in copolymerization reactions.

Solvent: The choice of solvent can affect the solubility of the monomer and polymer, as well as the kinetics of the polymerization.

Reactor Type: The type of reactor (e.g., batch, semi-batch, continuous stirred-tank reactor) can have a significant impact on the polymer properties and process efficiency. mdpi.comacs.org

Modeling and simulation tools can be employed to predict the outcome of the polymerization under different conditions and to optimize the process for specific applications. acs.orgchegg.com Techniques like Design of Experiments (DoE) can be used to systematically study the effect of various parameters and identify the optimal operating conditions.

Below is a table summarizing the key aspects of this compound polymerization studies:

| Polymerization Aspect | Key Considerations | Potential Outcomes and Applications |

| Copolymerization | Reactivity ratios, comonomer structure | Tailored glass transition temperature, solubility, and mechanical properties |

| Sequence Distribution | Monomer feed ratio, reactivity ratios | Control over random, alternating, or blocky copolymer structures |

| Terpolymerization | Composition of three monomers | Materials with a combination of properties from each monomer |

| Block Copolymers | Controlled polymerization techniques (ATRP, RAFT) | Nanostructured materials, thermoplastic elastomers, compatibilizers |

| Graft Copolymers | "Grafting from" or "grafting onto" strategies | Modified surface properties, improved impact strength |

| Reaction Engineering | Temperature, concentration, solvent, reactor type | Optimized production process, consistent polymer quality |

Reactor Design Considerations for Scale-Up

The transition from laboratory-scale synthesis to industrial production of poly(this compound) necessitates careful consideration of reactor design to manage the significant challenges posed by polymerization reactions. Key factors include heat and mass transfer, which become critical at larger volumes. researchgate.net

The free-radical polymerization of methacrylates is a highly exothermic process. Inadequate heat removal can lead to a rapid increase in temperature, known as autoacceleration or the gel effect, particularly as the viscosity of the reaction medium increases with polymer formation. researchgate.net This can result in loss of control over the reaction, leading to broad molecular weight distributions and potentially unsafe operating conditions. For the scale-up of this compound polymerization, maintaining a constant heat removal capacity is a primary design parameter. researchgate.net

Common reactor types for methacrylate polymerization include: